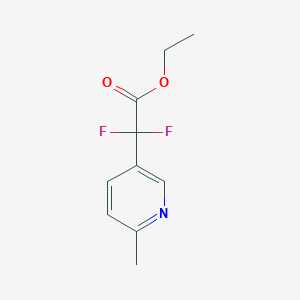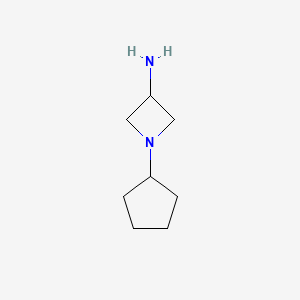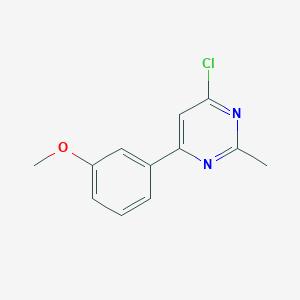
4-Chloro-6-(3-methoxyphenyl)-2-methylpyrimidine
Overview
Description
The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound. It includes understanding the arrangement of atoms, types of bonds, molecular geometry, and hybridization.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, conditions, and mechanisms of these reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound. It includes properties like melting point, boiling point, solubility, reactivity, and stability.Scientific Research Applications
Antiviral Activity
4-Chloro-6-(3-methoxyphenyl)-2-methylpyrimidine derivatives have been studied for their potential antiviral activity. Research has shown that certain 5-substituted 2,4-diaminopyrimidine derivatives exhibit marked inhibition of retrovirus replication in cell culture. One derivative, in particular, demonstrated significant inhibitory activity against the human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture. However, it was also found to be cytostatic to CEM cell cultures. The 5-halogen-substituted derivatives exhibited pronounced antiretroviral activity comparable to reference drugs adefovir and tenofovir but were devoid of measurable toxicity at specific concentrations (Hocková et al., 2003).
Synthesis and Process Research
4,6-Dichloro-2-methylpyrimidine, an important intermediate in the synthesis of anticancer drug dasatinib, shares a structural similarity with 4-Chloro-6-(3-methoxyphenyl)-2-methylpyrimidine. The synthesis process involves a cyclization and chlorination reaction starting from acetamidine hydrochloride and dimethyl malonate. The study detailed the optimal conditions for the synthesis and highlighted the potential of this compound in pharmaceutical applications (Guo Lei-ming, 2012).
Chemical Behavior and Reactivity
The compound's chemical behavior and reactivity have been explored through various reactions, including its use as a building block for constructing nitrogen heterocyclic compounds. For instance, its reaction with diverse bifunctional nucleophiles such as hydrazines, guanidines, 6-aminouracil, and ethylenediamine yielded a range of heterocyclic compounds. The study also explored the biological activity of the synthesized compounds, indicating its potential in medicinal chemistry (O. Farouk et al., 2021).
Safety And Hazards
This involves understanding the safety measures needed to handle the compound and the hazards associated with it. It includes toxicity, flammability, environmental impact, and first aid measures.
Future Directions
This involves discussing potential future research directions or applications of the compound. It could include potential uses, improvements in synthesis methods, or new reactions.
Please note that the availability of this information can vary depending on the compound and the extent of research done on it. For a specific compound like “4-Chloro-6-(3-methoxyphenyl)-2-methylpyrimidine”, you may need to refer to scientific literature or databases. If you have access to a university library, they often have subscriptions to these resources. You can also use public databases like PubChem, ChemSpider, or Google Scholar to find more information. Please remember to evaluate the reliability of your sources when doing your research.
properties
IUPAC Name |
4-chloro-6-(3-methoxyphenyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-8-14-11(7-12(13)15-8)9-4-3-5-10(6-9)16-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMUKSYZKIFHBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(3-methoxyphenyl)-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1489763.png)
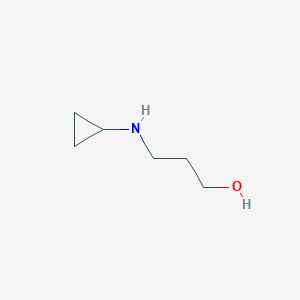
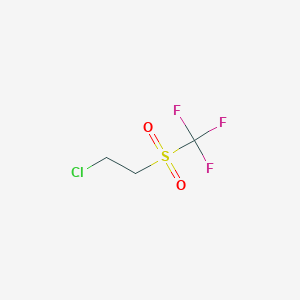
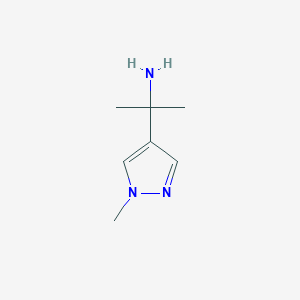
![{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1489769.png)
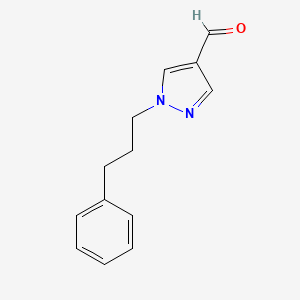
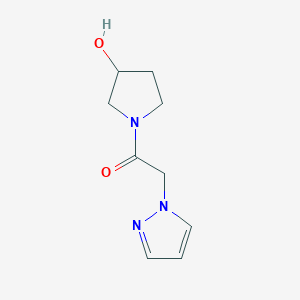
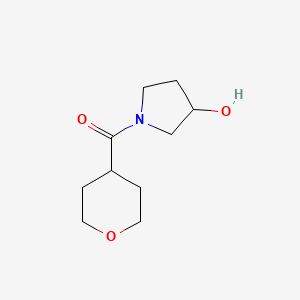
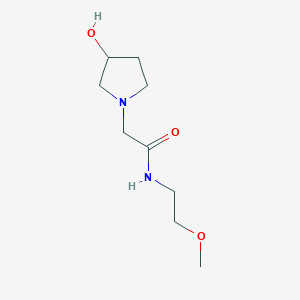
![1-[2-(2-Chlorophenoxy)ethyl]pyrrolidin-3-ol](/img/structure/B1489775.png)
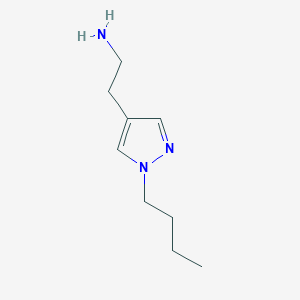
![1-[(2-Bromophenyl)methyl]azetidin-3-ol](/img/structure/B1489778.png)
